molecular formula C20H17BrO B1605048 4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol CAS No. 60313-17-9

4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol

Cat. No.: B1605048
CAS No.: 60313-17-9
M. Wt: 353.3 g/mol
InChI Key: MSFKWIPDXNDLPZ-UHFFFAOYSA-N
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Description

4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol is a complex biphenyl derivative that serves as a versatile synthetic intermediate in advanced chemical research . Its molecular architecture, featuring a bromine atom and a phenylmethyl group with a hydroxyl functionality, allows it to participate in diverse chemical transformations . This compound is primarily employed as a key building block in organic synthesis and medicinal chemistry, where it is used as a precursor for the construction of more complex molecular structures . The bromine substituent makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Simultaneously, the benzylic alcohol group offers a handle for further functionalization through oxidation or derivation into ethers and esters . In a research and development setting, this compound is utilized to study its intrinsic chemical properties and reactivity, providing insights that can lead to innovations in material science and pharmaceutical design .

Properties

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO/c21-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(22)14-15-4-2-1-3-5-15/h1-13,20,22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFKWIPDXNDLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975721
Record name 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-ol
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Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60313-17-9
Record name 4′-Bromo-α-(phenylmethyl)[1,1′-biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60313-17-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-alpha-(phenylmethyl)(1,1'-biphenyl)-4-methanol
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Record name 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-ol
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Record name 4'-bromo-α-(phenylmethyl)[1,1'-biphenyl]-4-methanol
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Preparation Methods

Method A: Bromination in Polar Solvents (US4990705A)

  • Reagents : Biphenyl, bromine, and solvents (organosulfur compounds, amides, nitriles, or acids with pKa ≥ 3).
  • Conditions : Ambient temperature, 8–12 hours.
  • Catalysts : None required; solvent acts as reaction medium.
  • Yield : 65–78% 4-bromobiphenyl, with ≤17% dibrominated byproduct.
Solvent Class Example Yield (%) Byproduct (%)
Organosulfur Dimethylsulfoxide 78.1 17.0
Amide N,N-Dimethylformamide 75.2 15.3
Nitrile Acetonitrile 68.4 18.6

Method B: Chlorine-Assisted Bromination (CN101376619A)

  • Reagents : Biphenyl, liquid bromine, chlorine gas, ethylene dichloride.
  • Catalysts : FeCl₃, AlCl₃, or ZnCl₂ (1–25% w/w).
  • Conditions : 0–75°C, 2–12 hours.
  • Yield : 59–62% 4-bromobiphenyl after recrystallization.
Catalyst Bromine Equiv. Chlorine Use Reaction Time (h) Yield (%)
FeCl₃ 0.37 Yes 5 61.2
AlCl₃ 0.40 Yes 4.5 60.0
ZnCl₂ 0.39 Yes 3.5 59.2

Key Challenges and Optimizations

  • Regioselectivity : Ensuring monobromination at the para position (achieved via solvent polarity and catalyst choice).
  • Byproduct Control : Dibrominated biphenyl forms at higher temperatures or excess bromine.
  • Purification : Recrystallization in ethanol (80–95% purity) and vacuum distillation are critical for final product quality.

While specific data for 4'-Bromo-α-(phenylmethyl)[1,1'-biphenyl]-4-methanol are unavailable in the cited sources, analogous compounds exhibit:

  • Melting Point : 91.5–92.0°C (post-recrystallization).
  • Purity : ≥99.9% by gas chromatography.

Industrial Feasibility

  • Cost Reduction : Substituting chlorine for bromine in early steps lowers raw material expenses.
  • Catalyst Recycling : FeCl₃ and AlCl₃ filters are reusable after minimal losses.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-alpha-(phenylmethyl)[1,1’-biphenyl]-4-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form hydrogenated biphenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction of the bromine atom can produce biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits potential pharmacological properties due to its structural characteristics. Research indicates that similar compounds can act as anti-inflammatory agents and may have applications in treating conditions like arthritis and other inflammatory diseases. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in biological systems.

Case Studies

  • A study investigating the anti-inflammatory effects of brominated phenolic compounds found that derivatives similar to 4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation-related conditions. This suggests a pathway for further development into pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties such as enhanced thermal stability or electrical conductivity.

Applications in Coatings
Research has indicated that incorporating brominated compounds into polymer matrices can improve flame retardancy. This property is crucial for developing safer materials for construction and consumer products .

Environmental Studies

Environmental Impact Assessments
The compound's potential toxicity has been assessed in various studies focusing on environmental safety. It is essential to evaluate the environmental impact of chemicals used in consumer products to ensure they do not pose risks to ecosystems.

Regulatory Considerations
According to regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), substances like this compound must be evaluated for their environmental effects before widespread use. Studies have shown that brominated compounds can bioaccumulate and may have long-term ecological impacts .

Analytical Chemistry

Detection and Quantification
The compound can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) due to its unique mass spectral characteristics. This capability is vital for monitoring its presence in various matrices, including biological samples and environmental specimens.

Method Development
Researchers have developed analytical methods to quantify brominated phenolic compounds in complex mixtures. These methods are crucial for assessing exposure levels in both occupational settings and environmental samples .

Mechanism of Action

The mechanism of action of 4’-Bromo-alpha-(phenylmethyl)[1,1’-biphenyl]-4-methanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methanol group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Biphenyl Methanol Derivatives

The biological and physicochemical properties of biphenyl methanol derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula CAS No. Key Substituents Applications/Findings
[1,1'-Biphenyl]-4-methanol C13H12O N/A -CH2OH at 4-position Synthesized via Suzuki coupling (94% yield); oxidized to 4-biphenylcarboxaldehyde (97% yield) .
1-(4-Biphenylyl)ethanol C14H14O 3562-73-0 -CH(CH3)OH at 4-position Used in liquid crystal precursors; lower polarity due to ethyl substitution .
4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde C13H9BrO N/A -CHO at 4-position; -Br at 4' Intermediate in antimycobacterial agents; higher reactivity due to aldehyde group .
4'-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-[1,1'-biphenyl]-4-methanol C21H16BrClO 94113-61-8 -Br at 4'; -Cl and vinyl substituents Enhanced steric hindrance; studied for antimicrobial activity (MIC >0.038 mmol/L) .

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl group in 4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol increases hydrophilicity compared to non-polar analogs like 4'-methylbiphenyl-4-methanol (logP ~3.2) . However, bromine and benzyl groups introduce lipophilicity, balancing solubility for membrane penetration in drug design.
  • Thermal Stability: Brominated biphenyls generally exhibit higher melting points than non-halogenated analogs. For example, 4'-Bromo-4-ethyl-1,1'-biphenyl (CAS: ST02214) melts at 107–108°C, whereas non-brominated derivatives like (4′-Methylbiphenyl-4-yl)methanol are liquids at room temperature .

Key Research Findings

  • Catalytic Performance: Pd(II)/Cu(II)@TADP–COF catalysts enable efficient synthesis of biphenyl methanol derivatives, achieving >90% yields in coupling reactions .
  • Structure-Activity Relationships (SAR): Principal Component Analysis (PCA) of biphenyl methanones links antimycobacterial activity to nucleophilic superdelocalizability and π-hydrophobic constants, highlighting the importance of electron-withdrawing groups .

Biological Activity

4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a bromine substituent and a hydroxymethyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C15H15BrO\text{C}_{15}\text{H}_{15}\text{BrO}

Research indicates that compounds with similar biphenyl structures often interact with various biological pathways, including:

  • Receptor Modulation : Compounds like this compound may act as ligands for serotonin and dopamine receptors, potentially affecting mood and behavior through modulation of neurotransmission .
  • Antioxidant Activity : Some biphenyl derivatives have shown antioxidant properties, which can contribute to cellular protection against oxidative stress .

Anticancer Properties

Recent studies have highlighted the anticancer potential of biphenyl derivatives. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neuropsychiatric disorders. Research has indicated that similar compounds can exhibit antidepressant and anxiolytic effects through their action on serotonin receptors .

Case Studies

Several studies have focused on the pharmacological effects of biphenyl derivatives:

  • Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various biphenyl derivatives, including this compound. The results indicated significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Study 2 : Another investigation assessed the neuropharmacological profile of biphenyl derivatives. The findings revealed that certain derivatives exhibited selective binding affinity to dopamine receptors, correlating with improved behavioral outcomes in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress
NeuropharmacologyModulates neurotransmitter systems

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol
Reactant of Route 2
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4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol

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